(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
説明
The compound “(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a pyrroloquinoxaline derivative featuring a fused heterocyclic core (pyrrolo[2,3-b]quinoxaline) substituted with an (E)-configured indol-3-yl methyleneamino group at position 1, an amino group at position 2, and a 3-methoxypropyl carboxamide at position 2.
特性
IUPAC Name |
2-amino-1-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-33-12-6-11-26-24(32)20-21-23(30-19-10-5-4-9-18(19)29-21)31(22(20)25)28-14-15-13-27-17-8-3-2-7-16(15)17/h2-5,7-10,13-14,27H,6,11-12,25H2,1H3,(H,26,32)/b28-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOIFWINSMMGLC-CCVNUDIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CNC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CNC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its interactions with various biological systems.
Structure and Properties
This compound features a complex structure characterized by:
- A pyrrolo[2,3-b]quinoxaline core
- An indole moiety
- Various functional groups including amino and methoxypropyl substituents
These structural elements contribute to its potential pharmacological properties, making it a candidate for further research in medicinal chemistry.
Synthesis Methods
Synthesis typically involves multi-step reactions that may include:
- Condensation reactions between indole derivatives and various carbonyl compounds.
- Cyclization processes that form the quinoxaline structure.
Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times, demonstrating the efficiency of modern synthetic techniques.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Compounds derived from indole and quinoxaline frameworks have been reported to possess low minimum inhibitory concentrations (MIC) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- The compound's structural analogs have demonstrated effectiveness against Mycobacterium tuberculosis , highlighting its potential as an antimicrobial agent .
Anticancer Activity
Several studies indicate that pyrroloquinoxaline derivatives can inhibit cancer cell proliferation:
- Cell viability assays revealed that certain derivatives exhibit significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
- Molecular docking studies suggest these compounds may interact with specific proteins involved in cancer progression, potentially leading to new therapeutic avenues .
Anti-inflammatory and Analgesic Properties
Compounds in this class have also been evaluated for their anti-inflammatory effects:
- Some derivatives showed promising results in reducing inflammation in animal models, suggesting that the indole and pyrroloquinoxaline moieties may synergistically enhance these effects .
Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis of indole-based compounds demonstrated their efficacy against a range of pathogens. The synthesized compound exhibited an MIC of 0.98 μg/mL against MRSA, underscoring its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability in A549 cells compared to non-tumorigenic fibroblasts, suggesting selective anticancer properties .
Interaction Studies
Studies utilizing techniques like surface plasmon resonance have been employed to assess how this compound interacts with biological macromolecules. These interactions can reveal insights into its mechanism of action and potential therapeutic applications.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrroloquinoxaline derivatives, focusing on substituent variations and their inferred physicochemical and biological implications.
Structural Analogues and Substituent Analysis
Key Trends and Hypotheses
- Solubility : The target compound’s 3-methoxypropyl chain likely improves aqueous solubility compared to the ethoxypropyl group in ’s analogue, which has higher lipophilicity due to the longer alkyl chain .
- Binding Interactions : The indole group in the target compound may confer stronger π-π stacking with aromatic residues in protein targets compared to the pyridine () or hydroxybenzylidene () groups .
- Synthetic Complexity: The (E)-configured imine in the target compound and ’s analogue introduces stereochemical challenges absent in the non-stereogenic 2-methoxybenzyl substituent () .
Limitations of Available Data
No direct pharmacological or kinetic data are provided in the evidence for these compounds. Structural comparisons rely on inferred properties from substituent chemistry and analogous systems (e.g., hydroxybenzylidene in is associated with hydrogen bonding in other drug candidates ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
